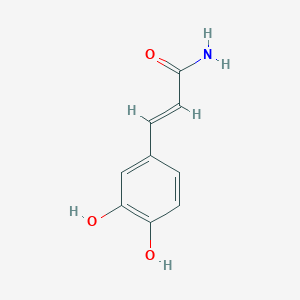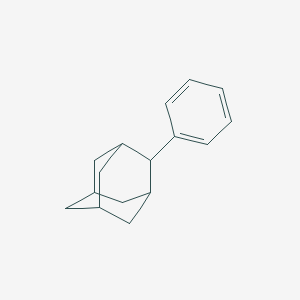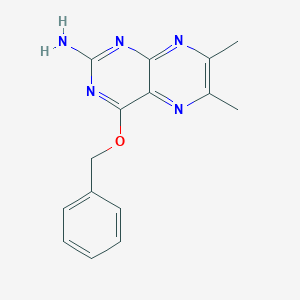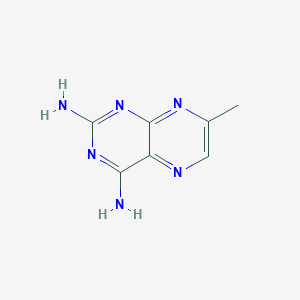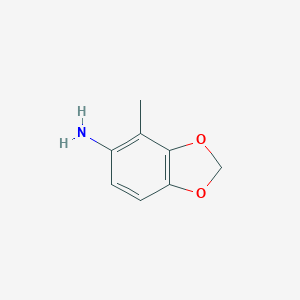
4-Methyl-1,3-benzodioxol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-1,3-benzodioxol-5-amine is an organic compound with the molecular formula C8H9NO2 It is a derivative of benzo[d][1,3]dioxole, featuring a methyl group at the 4-position and an amine group at the 5-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1,3-benzodioxol-5-amine typically involves multi-step reactions. One common method includes the use of potassium hydroxide and water, followed by refluxing with acetone . Another method involves the use of benzotriazol-1-ol, 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride, and N-ethyl-N,N-diisopropylamine in dichloromethane under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar multi-step reactions with appropriate scaling of reagents and reaction conditions.
化学反应分析
Types of Reactions: 4-Methyl-1,3-benzodioxol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or hydroxyl derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce halogenated or sulfonated compounds.
科学研究应用
4-Methyl-1,3-benzodioxol-5-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a potential ligand in biochemical assays.
作用机制
The mechanism of action of 4-Methyl-1,3-benzodioxol-5-amine involves its interaction with specific molecular targets. For instance, in antitumor applications, it has been shown to induce apoptosis and cause cell cycle arrest in cancer cells . The compound interacts with cellular pathways, leading to the inhibition of cell proliferation and the induction of programmed cell death.
相似化合物的比较
- N-Methylbenzo[d][1,3]dioxol-5-amine
- 4-(Benzo[d][1,3]dioxol-5-yl)-5-methylthiazol-2-amine
- 5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines
Comparison: 4-Methyl-1,3-benzodioxol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, such as antitumor activity and sensor development .
属性
CAS 编号 |
196091-24-4 |
|---|---|
分子式 |
C8H9NO2 |
分子量 |
151.16 g/mol |
IUPAC 名称 |
4-methyl-1,3-benzodioxol-5-amine |
InChI |
InChI=1S/C8H9NO2/c1-5-6(9)2-3-7-8(5)11-4-10-7/h2-3H,4,9H2,1H3 |
InChI 键 |
BPVKCORYABDPHD-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC2=C1OCO2)N |
规范 SMILES |
CC1=C(C=CC2=C1OCO2)N |
同义词 |
1,3-Benzodioxol-5-amine, 4-methyl- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



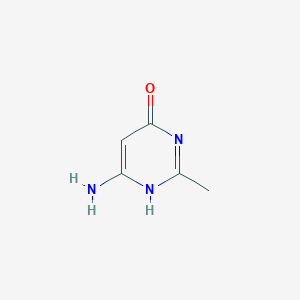
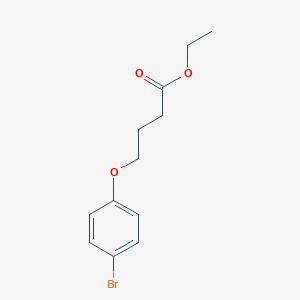
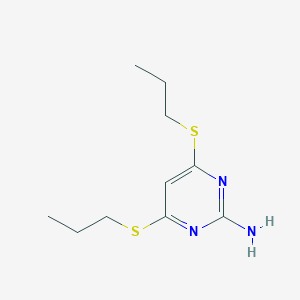
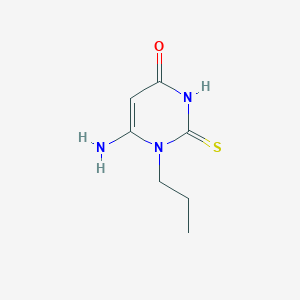
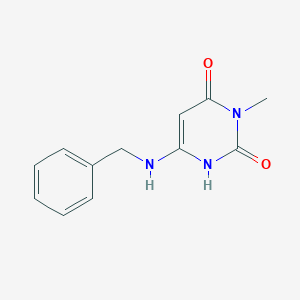
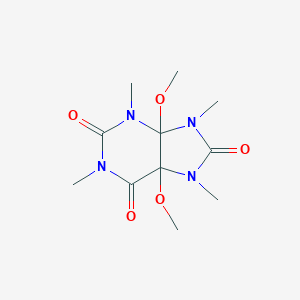
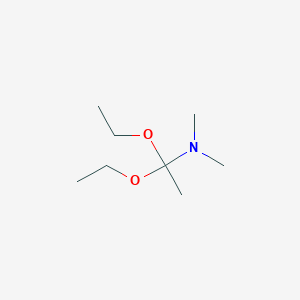
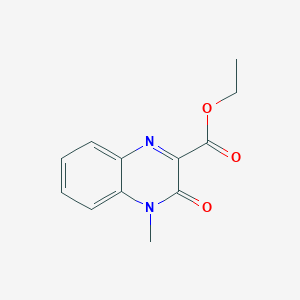
![8-[4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)butyl]-1,3-dimethyl-7H-purine-2,6-dione](/img/structure/B189770.png)
